molecular formula C18H20N4S B6475867 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine CAS No. 2640836-19-5

1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B6475867
CAS No.: 2640836-19-5
M. Wt: 324.4 g/mol
InChI Key: RMCWGTAJPPZDSK-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for non-human research applications only. This molecule features a complex structure comprising a piperazine linker connected to a phenylethyl group and a [1,3]thiazolo[4,5-c]pyridine heterocyclic system. The piperazine ring is a common pharmacophore in drug design, known for contributing to favorable physicochemical properties and molecular interactions . The presence of the [1,3]thiazolo[4,5-c]pyridine moiety is particularly noteworthy, as thiazolopyridine derivatives have been investigated as adenosine receptor antagonists, suggesting potential applications in researching therapies for infectious diseases, hyperproliferative disorders, and conditions related to hypoxia . Furthermore, the structural motif of a substituted piperazine is frequently found in compounds targeting the central nervous system; for instance, closely related piperazine-based molecules are known to be highly potent and selective ligands for neurotransmitter transporters and receptors, such as the dopamine transporter (DAT) and dopamine D4 receptors . This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full mechanistic profile, including its potential as a template for developing novel biochemical probes.

Properties

IUPAC Name

2-[4-(2-phenylethyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)7-9-21-10-12-22(13-11-21)18-20-16-14-19-8-6-17(16)23-18/h1-6,8,14H,7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCWGTAJPPZDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes alkylation with 2-phenylethyl bromide in the presence of a base (e.g., K2_2CO3_3) and polar aprotic solvents like dimethylformamide (DMF):

Piperazine+PhCH2CH2BrK2CO3,DMF1-(2-Phenylethyl)piperazine+HBr\text{Piperazine} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Phenylethyl)piperazine} + \text{HBr}

Optimization Notes :

  • Molar Ratios : A 1:1 ratio of piperazine to alkylating agent minimizes di-alkylation byproducts.

  • Temperature : Reactions proceed efficiently at 80–90°C, achieving yields >85%.

Synthesis of Intermediate B: 2-Chloro- Thiazolo[4,5-c]Pyridine

Cyclization of 4-Amino-3-Chloropyridine

Thiazole ring formation employs 4-amino-3-chloropyridine and carbon disulfide (CS2_2) under basic conditions:

4-Amino-3-chloropyridine+CS2NaOH, EtOH2-Mercapto-[1,thiazolo[4,5-c]pyridineCl22-Chloro-thiazolo[4,5-c]pyridine\text{4-Amino-3-chloropyridine} + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{2-Mercapto-[1,thiazolo[4,5-c]pyridine} \xrightarrow{\text{Cl}2} \text{2-Chloro-thiazolo[4,5-c]pyridine}

Key Steps :

  • Cyclization : NaOH in ethanol facilitates thiolate formation, leading to cyclization.

  • Chlorination : Treatment with chlorine gas (Cl2_2) replaces the thiol group with chlorine, yielding Intermediate B.

Yield : 70–75% after purification via recrystallization (isopropyl alcohol).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

Intermediate B reacts with Intermediate A in DMF at 120°C:

1-(2-Phenylethyl)piperazine+2-Chloro-thiazolo[4,5-c]pyridineDMF, 120°CTarget Compound+HCl\text{1-(2-Phenylethyl)piperazine} + \text{2-Chloro-thiazolo[4,5-c]pyridine} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound} + \text{HCl}

Reaction Conditions :

  • Base : Triethylamine (Et3_3N) neutralizes HCl, driving the reaction forward.

  • Catalyst : No catalyst required, but microwave irradiation (150 W) reduces reaction time to 2 hours.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling is employed:

2-Bromo-thiazolo[4,5-c]pyridine+1-(2-Phenylethyl)piperazinePd2(dba)3,Xantphos,NaOtBuTarget Compound\text{2-Bromo-thiazolo[4,5-c]pyridine} + \text{1-(2-Phenylethyl)piperazine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{NaOtBu}} \text{Target Compound}

Advantages :

  • Tolerates electron-deficient heterocycles.

  • Yields improve to 80–85% with optimized ligand systems (e.g., Xantphos).

Purification and Characterization

Recrystallization

Crude product is dissolved in hot isopropyl alcohol, cooled to 0–5°C, and filtered to remove impurities.

Chromatographic Methods

  • Silica Gel Chromatography : Eluent mixtures (e.g., ethyl acetate:hexane = 3:7) resolve unreacted intermediates.

  • HPLC Analysis : Confirms purity >99% using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • 1^1H NMR (600 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyridine-H), 7.35–7.25 (m, 5H, Ph), 4.15 (t, 2H, CH2_2Ph), 3.55–3.45 (m, 8H, piperazine-H).

  • HRMS : [M+H]+^+ calcd. for C18_{18}H20_{20}N4_4S: 348.1412; found: 348.1408.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
SNAr65–7098.5HighModerate
Buchwald-Hartwig80–8599.8ModerateHigh

Trade-offs :

  • SNAr : Lower cost but requires stringent temperature control.

  • Buchwald-Hartwig : Higher yields but depends on palladium catalysts.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces waste and costs.

Catalytic Efficiency

Pd leaching in Buchwald-Hartwig reactions is mitigated using immobilized catalysts (e.g., Pd/C) .

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine exhibits several biological activities:

  • Anticancer Activity : Studies have shown that thiazolo-pyridine derivatives can inhibit cancer cell proliferation. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial targets, leading to antibacterial and antifungal activities. Research indicates effectiveness against certain strains of bacteria and fungi .
  • Neuropharmacological Effects : Given its piperazine structure, there is interest in its effects on the central nervous system. Preliminary studies suggest potential anxiolytic and antidepressant properties .

Anticancer Research

A study examining the compound's anticancer properties found that it significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .

Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that the compound exhibited substantial activity against Staphylococcus aureus and Candida albicans. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behaviors, administration of the compound resulted in reduced anxiety levels compared to control groups. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation .

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves binding to specific molecular targets, such as receptors or enzymes. The compound's structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The thiazolo[4,5-c]pyridine core is critical for its binding affinity and specificity, while the piperazine ring enhances its bioavailability. This interaction can influence various cellular pathways, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substituents

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl, 2-phenylethyl 300.83 Lacks thiazolo-pyridine; chlorophenyl enhances electronic interactions Not specified; potential CNS agent
1-(2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(pyridin-2-yl)piperazine Sulfanylethyl, pyridinyl 455.99 Sulfur-containing side chain; pyridine enhances solubility Not specified
4-(6-Chlorothiazolo[4,5-c]pyridin-2-yl)morpholine Morpholine, thiazolo-pyridine 255.70 Morpholine instead of piperazine; chloro group increases electrophilicity Kinase inhibitor (IRAK4)

Key Observations :

Thiazolo-Pyridine Derivatives

Compound Name Core Structure Molecular Weight Key Features Biological Activity Reference
Bis-thiazolo[4,5-c]isoxazolines bearing 1,2,4-triazole Thiazolo-isoxazoline-triazole ~600–700 Polyheterocyclic structure; triazole enhances antimicrobial activity Antimicrobial
3'-[(4-Acetate phenyl)-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-thiazolo-isoxazol]-2(1H)-ones Spiro-fused thiazolo-isoxazole ~500–550 Spiro architecture; indole moiety may improve CNS penetration Antimicrobial

Key Observations :

  • Thiazolo-pyridine derivatives often exhibit antimicrobial or kinase-inhibiting properties , depending on substituents. The target compound’s piperazine core may confer distinct pharmacokinetic advantages, such as improved solubility and oral bioavailability compared to spiro or polyheterocyclic systems .

Pharmacological Potential

While direct biological data for the target compound is unavailable, structural parallels suggest:

  • Kinase Inhibition : The thiazolo[4,5-c]pyridine group aligns with IRAK4 inhibitors (e.g., CA 4948), which target inflammatory pathways .

Biological Activity

1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a synthetic compound belonging to the class of piperazine derivatives. It features a unique structure that combines a piperazine ring with a thiazolo[4,5-c]pyridine moiety and a phenethyl group. This structural combination is believed to contribute to its potential biological activities, particularly in pharmacological applications.

Structural Characteristics

The compound's structural formula can be represented as follows:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which are essential for its biological activity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds highlights unique properties and biological activities.

Compound NameStructural FeaturesNotable Biological Activity
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)piperazineContains thiadiazole instead of thiazoleFAAH inhibition properties
1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepaneDiazepane ring structureDifferent reactivity patterns
Piperazine derivativesVariations in ring structureBroad spectrum of biological activities

This table illustrates how the structural variations impact the biological activities of these compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related research:

  • Antimicrobial Activity Study : A study evaluating the antimicrobial effects of piperazine derivatives found that certain compounds exhibited superior activity against resistant strains compared to standard antibiotics like ampicillin . This suggests that this compound could potentially possess similar or enhanced antimicrobial properties.
  • Cancer Cell Line Evaluation : Research on thiazolo-pyridine derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives were tested against breast and lung cancer cells, revealing mechanisms that could be explored further for therapeutic applications .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine-thiazolo-pyridine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-S stretching in thiazole at ~650 cm⁻¹) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >98% purity, critical for biological assays .

What strategies can resolve contradictions in biological activity data observed across studies involving this compound?

Q. Advanced Research Focus

  • Meta-analysis of experimental variables : Compare assay conditions (e.g., cell lines, incubation times) that may alter potency .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiazolo-pyridine with oxadiazole) to isolate structure-activity relationships (SAR) .
  • In silico modeling : Use molecular dynamics simulations to assess conformational flexibility under varying pH or solvent conditions .
  • Orthogonal assays : Validate target engagement via biophysical methods (e.g., surface plasmon resonance) alongside cell-based assays .

What are the key stability considerations for storing and handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis to avoid moisture absorption .
  • Safety : Follow protocols for skin/eye protection (e.g., nitrile gloves, goggles) due to potential irritancy, as seen in related piperazine derivatives .

How can molecular docking studies be utilized to predict the interaction mechanisms of this compound with specific enzyme targets?

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes with known piperazine/thiazole interactions (e.g., dopamine receptors, cytochrome P450 isoforms) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds and hydrophobic pockets .
  • Validation : Cross-reference docking results with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
  • Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess binding stability under physiological conditions .

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